N-Ethylidenemethylamine
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Overview
Description
N-Ethylidenemethylamine is an organic compound with the molecular formula C3H7N and a molecular weight of 57.0944 . It is characterized by the presence of an N-ethylidene group attached to the nitrogen atom, making it a derivative of methanamine . This compound is known for its high degree of corrosiveness and volatility .
Preparation Methods
The synthesis of N-Ethylidenemethylamine involves the reaction of methanamine with an aldehyde or ketone under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the N-ethylidene group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-Ethylidenemethylamine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the N-ethylidene group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Ethylidenemethylamine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
N-Ethylidenemethylamine can be compared with other similar compounds such as:
Methanamine, N-ethylidene-, (E)-: This is the E-isomer of the compound, differing in the spatial arrangement of the N-ethylidene group.
Methanamine, N-methylidene-: This compound has a methylidene group instead of an ethylidene group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties .
Properties
CAS No. |
64611-40-1 |
---|---|
Molecular Formula |
C3H7N |
Molecular Weight |
57.09 g/mol |
IUPAC Name |
N-methylethanimine |
InChI |
InChI=1S/C3H7N/c1-3-4-2/h3H,1-2H3 |
InChI Key |
OHACMJAMDKRMSW-UHFFFAOYSA-N |
SMILES |
CC=NC |
Canonical SMILES |
CC=NC |
Origin of Product |
United States |
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